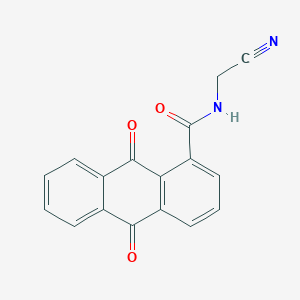

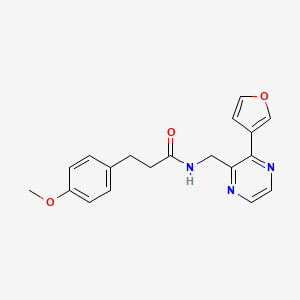

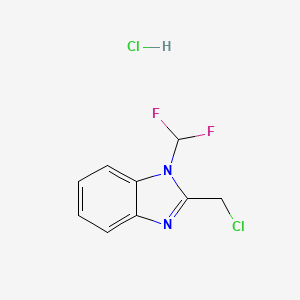

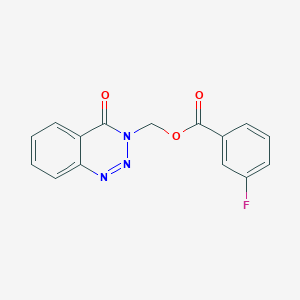

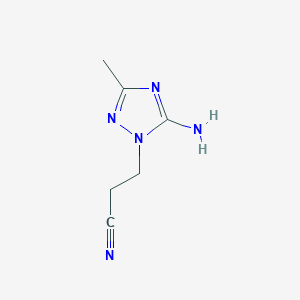

3-Methyl-5-amino-1H-1,2,4-triazole-1-propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmaceutical Synthesis

This compound is used in the synthesis of various pharmaceuticals due to its presence in triazole derivatives, which are known to possess a wide spectrum of pharmacological activities. These include antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the preparation of N-substituted propanamides, which have diverse applications in medicinal chemistry .

Dye Sensitized Solar Cells

Triazole derivatives have been reported as efficient electrolyte additives in dye-sensitized solar cells, improving their performance and stability .

Supramolecular Chemistry

Due to their unique structural properties, triazoles are important in supramolecular chemistry for creating complex structures with specific functions .

Chemical Biology

In chemical biology, triazoles are used for bioconjugation and labeling studies due to their stability and bioorthogonality .

Antiviral Agents

Specifically, triazole derivatives have been identified as potent antiviral agents against DNA and RNA viruses, making them valuable in antiviral research and therapy .

Orientations Futures

The future directions for the study of “3-Methyl-5-amino-1H-1,2,4-triazole-1-propanenitrile” and similar compounds could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It’s known that the compound can undergo condensation with chloro-, bromo- and nitro-substituted 2-hydroxybenzaldehyde to yield triazole derived schiff base ligands . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

The compound’s synthesis involves two complementary pathways, both of which use succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . This suggests that the compound may affect biochemical pathways involving these substances.

Result of Action

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may have similar effects.

Action Environment

It’s known that the compound is an efficient electrolyte additive in dye-sensitized solar cells , suggesting that it may be stable and effective in a variety of environments.

Propriétés

IUPAC Name |

3-(5-amino-3-methyl-1,2,4-triazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5/c1-5-9-6(8)11(10-5)4-2-3-7/h2,4H2,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSLZBMTXAFEOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)N)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-amino-1H-1,2,4-triazole-1-propanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[Methyl(sulfamoyl)amino]methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B2942468.png)

![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2942474.png)

![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2942475.png)

![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2942476.png)

![{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine](/img/structure/B2942479.png)

![2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2942482.png)